4-Hydroxy-2-isopropyl-8-(trifluoromethyl)quinoline-3-carboxylic acid
Overview
Description
4-Hydroxy-2-isopropyl-8-(trifluoromethyl)quinoline-3-carboxylic acid is a quinoline derivative with a trifluoromethyl group and an isopropyl group attached to the quinoline ring
Preparation Methods
Synthetic Routes and Reaction Conditions: . Common synthetic routes include:
Skraup Synthesis: This method involves the reaction of aniline derivatives with glycerol and sulfuric acid to form quinoline derivatives.
Doebner-Miller Reaction: This reaction involves the condensation of aniline derivatives with α,β-unsaturated carbonyl compounds to form quinoline derivatives.
Isopropyl Group Introduction: The isopropyl group can be introduced using reagents such as isopropyl bromide or isopropyl chloride in the presence of a base.
Industrial Production Methods: Industrial production of this compound involves scaling up the synthetic routes mentioned above, with careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and reproducibility of the production process.
Chemical Reactions Analysis
Types of Reactions: 4-Hydroxy-2-isopropyl-8-(trifluoromethyl)quinoline-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid derivative.
Reduction: The quinoline core can be reduced to form dihydroquinoline derivatives.
Substitution: The trifluoromethyl group and isopropyl group can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as chromium(VI) oxide or potassium permanganate can be used for oxidation reactions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be employed for reduction reactions.
Substitution: Nucleophiles such as alkyl halides or amines can be used for substitution reactions.
Major Products Formed:
Oxidation Products: Ketones, carboxylic acids, and their derivatives.
Reduction Products: Dihydroquinoline derivatives.
Substitution Products: Substituted quinoline derivatives with various functional groups.
Scientific Research Applications
4-Hydroxy-2-isopropyl-8-(trifluoromethyl)quinoline-3-carboxylic acid has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex organic compounds.
Biology: The compound and its derivatives can be studied for their biological activity, including antimicrobial, antifungal, and anticancer properties.
Industry: Use in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 4-Hydroxy-2-isopropyl-8-(trifluoromethyl)quinoline-3-carboxylic acid exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism of action can vary depending on the specific application and target.
Comparison with Similar Compounds
4-Hydroxy-8-(trifluoromethyl)quinoline
2-Isopropylquinoline
4-Hydroxyquinoline
Uniqueness: 4-Hydroxy-2-isopropyl-8-(trifluoromethyl)quinoline-3-carboxylic acid is unique due to the presence of both the trifluoromethyl group and the isopropyl group on the quinoline ring, which can influence its chemical and biological properties.
Properties
IUPAC Name |
4-oxo-2-propan-2-yl-8-(trifluoromethyl)-1H-quinoline-3-carboxylic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12F3NO3/c1-6(2)10-9(13(20)21)12(19)7-4-3-5-8(11(7)18-10)14(15,16)17/h3-6H,1-2H3,(H,18,19)(H,20,21) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RXVZUFFJGCLXTF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(C(=O)C2=C(N1)C(=CC=C2)C(F)(F)F)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12F3NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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